molecular formula C12H20BrClN2O2S B2569857 4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride CAS No. 108725-36-6

4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride

Cat. No.: B2569857
CAS No.: 108725-36-6
M. Wt: 371.72
InChI Key: KOGKCGMYVKIIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C12H20BrClN2O2S .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19BrN2O2S.ClH/c1-3-15(4-2)10-9-14-18(16,17)12-7-5-11(13)6-8-12;/h5-8,14H,3-4,9-10H2,1-2H3;1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 371.73 . It is a powder at room temperature .

Scientific Research Applications

Sulfonamides in Therapeutic Development

Sulfonamides have a long history in clinical applications, ranging from antibacterial treatments to more recent roles in targeting specific diseases like glaucoma and cancer. The primary sulfonamide moiety, a common structure within these compounds, facilitates the development of drugs with diverse therapeutic potentials. Recent patents highlight the evolution of sulfonamide compounds as antiglaucoma agents, antitumor agents targeting carbonic anhydrase (CA) IX/XII, and multi-targeted receptor tyrosine kinase inhibitors like pazopanib. The constant innovation in sulfonamide-based drugs underscores the significance of this chemical group in medicinal chemistry, promising new drugs targeting various diseases including glaucoma, tumors, and potentially other conditions in the future (Carta, Scozzafava, & Supuran, 2012).

Advances in Carbonic Anhydrase Inhibitors

The role of carbonic anhydrases in various physiological processes has made them a target for drug development. Sulfonamide-based carbonic anhydrase inhibitors (CAIs) have been explored for their therapeutic potentials in treating conditions like obesity, cancer, epilepsy, and hypertension. Recent patents focus on combinations of diuretic sulfonamide CA inhibitors with other agents to manage cardiovascular diseases and obesity more effectively. These combinations have shown to improve therapeutic activity over similar diuretics that do not inhibit carbonic anhydrases, highlighting the multifaceted roles of sulfonamides in medicinal chemistry (Carta & Supuran, 2013).

Sulfonamide Inhibitors and Their Broad Spectrum

Sulfonamides have also been identified as crucial players in the synthesis of drugs targeting a wide range of diseases beyond their traditional antibacterial applications. The versatility of sulfonamide compounds has led to their use as HIV protease inhibitors, anticancer agents, and drugs for treating Alzheimer's disease. This broad application spectrum underscores the adaptability of sulfonamide chemistry in addressing numerous health challenges, from viral infections to chronic diseases (Gulcin & Taslimi, 2018).

Environmental Impact and Human Health Concerns

While the focus on sulfonamides has largely been on their therapeutic benefits, it is also critical to consider their environmental footprint. Sulfonamides, due to their widespread use, have been detected in various environmental settings, raising concerns about their impact on microbial populations and potential risks to human health. Studies have highlighted the need for effective management and treatment strategies to mitigate the environmental presence of sulfonamides and their potential health implications (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-bromo-N-[2-(diethylamino)ethyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O2S.ClH/c1-3-15(4-2)10-9-14-18(16,17)12-7-5-11(13)6-8-12;/h5-8,14H,3-4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGKCGMYVKIIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNS(=O)(=O)C1=CC=C(C=C1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.